molecular formula C16H12FN7O B12159846 N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12159846
M. Wt: 337.31 g/mol
InChI Key: PRKZBWAXQAXQNL-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted indazole ring, a tetrazole moiety, and a benzamide group. These structural features contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Synthesis of the Tetrazole Moiety: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the fluoro-substituted indazole and the tetrazole moiety with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-(4-bromo-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-(4-methyl-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Uniqueness

N-(4-fluoro-2H-indazol-3-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12FN7O/c1-9-19-22-23-24(9)11-5-2-4-10(8-11)16(25)18-15-14-12(17)6-3-7-13(14)20-21-15/h2-8H,1H3,(H2,18,20,21,25)

InChI Key

PRKZBWAXQAXQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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